molecular formula C22H37NO2 B1251557 Clavepictine A

Clavepictine A

Cat. No. B1251557
M. Wt: 347.5 g/mol
InChI Key: NISMLZNZORHXMO-FMOGBJGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavepictine A is a natural product found in Clavelina picta with data available.

Scientific Research Applications

Synthesis and Chemical Studies

Clavepictine A, alongside its analogue Clavepictine B and pictamine, has been a subject of synthetic chemical research. A notable study outlined a short route for assembling Clavepictines A and B, featuring the development of its trisubstituted piperidine moiety via condensation of a beta-keto sulfone with an L-alanine-derived bromide and subsequent alkylative cyclization. This process also included the construction of its quinolizidine skeleton through a diastereoselective intramolecular conjugate addition. The stereochemical course of this conjugate addition was discussed, offering insights into the synthetic versatility and potential application of Clavepictine A in chemical research (Yu et al., 2006).

Biological Activity and Potential Therapeutic Uses

Research has also focused on the discovery and study of novel inhibitors for specific enzymes or receptors, where Clavepictine A analogues have been identified as potential candidates. For instance, a study into protein tyrosine phosphatase 1B (PTP1B), a target for therapy of type II diabetes and obesity, highlighted the use of computer-aided drug design to find small molecule inhibitors. Among the molecules identified were para-benzoquinone compounds and Clavepictine analogues, suggesting that derivatives of Clavepictine A might have therapeutic potential in treating conditions like diabetes and obesity (Zhang et al., 2017).

Synthetic Neuroactive Steroid Research

While not directly related to Clavepictine A, research on synthetic neuroactive steroids, such as SGE-516, demonstrates the broader context of how chemical compounds can influence neurological conditions. SGE-516 showed activity in a mouse model of Dravet syndrome, suggesting that compounds affecting GABAA receptors, similar in broader scope to neuroactive compounds like Clavepictine A, could offer new avenues for epilepsy treatment (Hawkins et al., 2017).

properties

Product Name

Clavepictine A

Molecular Formula

C22H37NO2

Molecular Weight

347.5 g/mol

IUPAC Name

[(3R,4S,6S,9aS)-6-[(1E,3E)-deca-1,3-dienyl]-4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate

InChI

InChI=1S/C22H37NO2/c1-4-5-6-7-8-9-10-11-13-20-14-12-15-21-16-17-22(25-19(3)24)18(2)23(20)21/h9-11,13,18,20-22H,4-8,12,14-17H2,1-3H3/b10-9+,13-11+/t18-,20+,21-,22+/m0/s1

InChI Key

NISMLZNZORHXMO-FMOGBJGNSA-N

Isomeric SMILES

CCCCCC/C=C/C=C/[C@@H]1CCC[C@@H]2N1[C@H]([C@@H](CC2)OC(=O)C)C

Canonical SMILES

CCCCCCC=CC=CC1CCCC2N1C(C(CC2)OC(=O)C)C

synonyms

clavepictine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.